molecular formula C8H7BrClNO B1532481 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone CAS No. 1197943-70-6

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Cat. No. B1532481
M. Wt: 248.5 g/mol
InChI Key: XDFRCHJNFDNXRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone would depend on the conditions and reagents used. In general, bromo and chloro groups on the phenyl ring can undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone is 248.5 g/mol.

Scientific Research Applications

1. Analytical Techniques and Substance Identification

The compound has been used in the identification and synthesis of related substances, like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Such applications involve a variety of analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry, highlighting its role in analytical chemistry and substance identification (Power et al., 2015).

2. Synthesis of Novel Compounds

The compound serves as a precursor or intermediate in the synthesis of new chemical entities. For instance, it has been used in the facile synthesis of enantiomerically pure diarylethanes, demonstrating its utility in creating complex molecular structures with potential applications in various fields including pharmaceuticals and materials science (Zhang et al., 2014).

3. Corrosion Inhibition Studies

In the field of corrosion science, derivatives of this compound, such as 2-amino-4-(4-bromophenyl)-thiazole, have been studied for their potential as corrosion inhibitors. This involves using density functional theory calculations and molecular dynamics simulations to predict their effectiveness in protecting metal surfaces (Kaya et al., 2016).

4. Creation of Schiff Base Methacrylate Polymers

The compound has been employed in the synthesis of Schiff bases and their polymers, like methacrylate polymers containing imine bonding. These polymers have been investigated for their thermal behavior, electrical properties, and antimicrobial activities, indicating its significance in polymer science and material engineering (Solmaz et al., 2021).

5. Development of Novel Indoles and Their Derivatives

This compound has also been used as a key synthon in the design and synthesis of nitrogen-containing heterocyclic compounds, including various indoles and their annulated derivatives. This demonstrates its importance in heterocyclic chemistry, which is fundamental in drug discovery and development (Mmonwa & Mphahlele, 2016).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical compound and advice on safety precautions. Some of the hazard statements for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(2-amino-5-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRCHJNFDNXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-bromo-3-chlorophenyl)ethanone

Synthesis routes and methods

Procedure details

To a solution of 1-(2-amino-5-bromophenyl)ethanone (200 mg, 0.93 mmol) in CH2Cl2 (5 mL) was added N-chlorosuccinimide (125 mg, 0.93 mmol). The mixture was stirred at room temperature overnight. Analysis indicated that the reaction was incomplete; therefore, additional N-chlorosuccinimide (125 mg, 0.93 mmol) was added and the mixture was stirred at room temperature overnight. The solvents were removed under reduced pressure and the residue was purified by CombiFlash (40 g column, 0-10% EtOAc/heptane) to afford 1-(2-amino-5-bromo-3-chlorophenyl)ethanone (206 mg, 89%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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